molecular formula C12H11AsN4O9 B14282150 (2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene CAS No. 138777-85-2

(2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene

Cat. No.: B14282150
CAS No.: 138777-85-2
M. Wt: 430.16 g/mol
InChI Key: UVOPOOUAYRZYIC-UHFFFAOYSA-N
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Description

(2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene is a compound that combines the properties of both (2-Aminophenyl)arsonic acid and 1,3,5-trinitrobenzene. (2-Aminophenyl)arsonic acid is an organoarsenic compound, while 1,3,5-trinitrobenzene is a highly explosive nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction . The reaction can be represented as follows:

C6H5NH2+H3AsO4H2O3AsC6H4NH2+H2OC_6H_5NH_2 + H_3AsO_4 \rightarrow H_2O_3AsC_6H_4NH_2 + H_2O C6​H5​NH2​+H3​AsO4​→H2​O3​AsC6​H4​NH2​+H2​O

1,3,5-Trinitrobenzene is produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions often involve heating with nitric acid in fuming sulfuric acid.

Industrial Production Methods

Industrial production of (2-Aminophenyl)arsonic acid involves large-scale electrophilic aromatic substitution reactions, while 1,3,5-trinitrobenzene is produced through controlled nitration processes followed by decarboxylation.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)arsonic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents include nitric acid for nitration and reducing agents for reduction reactions. Major products include nitro derivatives and reduced forms of the compound.

1,3,5-Trinitrobenzene undergoes reduction to form 1,3,5-triaminobenzene, a precursor to phloroglucinol . It also forms charge-transfer complexes with electron-rich arenes.

Scientific Research Applications

(2-Aminophenyl)arsonic acid has been used in veterinary medicine as a feed additive to promote growth and prevent dysentery in poultry and swine . It has also influenced the development of antimicrobial chemotherapy.

1,3,5-Trinitrobenzene is primarily used as a high explosive in commercial mining and military applications . It has also been used as a narrow-range pH indicator and in the vulcanization of natural rubber.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)arsonic acid involves its interaction with biological molecules, leading to antimicrobial effects. It targets specific enzymes and pathways in microorganisms, disrupting their metabolic processes .

1,3,5-Trinitrobenzene exerts its explosive effects through rapid decomposition, releasing a large amount of energy. The nitro groups undergo reduction, leading to the formation of nitrogen gas and other byproducts.

Comparison with Similar Compounds

Similar Compounds

    Phenylarsonic acid: Similar to (2-Aminophenyl)arsonic acid but lacks the amino group.

    1,2,3-Trinitrobenzene: An isomer of 1,3,5-trinitrobenzene with different explosive properties.

Uniqueness

(2-Aminophenyl)arsonic acid is unique due to its amino group, which enhances its biological activity. 1,3,5-Trinitrobenzene is unique for its high explosive power and specific applications in mining and military.

Properties

CAS No.

138777-85-2

Molecular Formula

C12H11AsN4O9

Molecular Weight

430.16 g/mol

IUPAC Name

(2-aminophenyl)arsonic acid;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H8AsNO3.C6H3N3O6/c8-6-4-2-1-3-5(6)7(9,10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,8H2,(H2,9,10,11);1-3H

InChI Key

UVOPOOUAYRZYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)[As](=O)(O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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